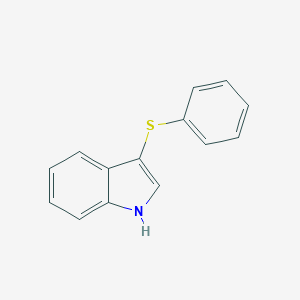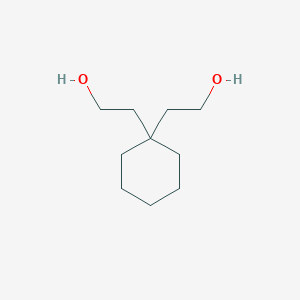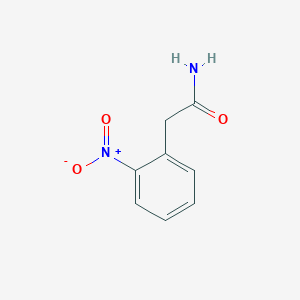
2-(2-Nitrophényl)acétamide
Vue d'ensemble
Description
2-(2-Nitrophenyl)acetamide is an organic compound with the molecular formula C8H8N2O3 It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an acetamide group (-CONH2) attached to the second carbon of the benzene ring
Applications De Recherche Scientifique
2-(2-Nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Derivatives of 2-(2-Nitrophenyl)acetamide are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other materials.
Mécanisme D'action
Target of Action
The primary target of 2-(2-Nitrophenyl)acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism of action for antimicrobial and antitumor agents .
Mode of Action
2-(2-Nitrophenyl)acetamide interacts with DHFR, inhibiting its function This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from catalyzing its normal reaction
Biochemical Pathways
By inhibiting DHFR, 2-(2-Nitrophenyl)acetamide disrupts the tetrahydrofolate synthesis pathway . This disruption can lead to a decrease in the availability of tetrahydrofolate, a cofactor necessary for the synthesis of purines and pyrimidines, which are the building blocks of DNA. As a result, the compound can inhibit DNA synthesis and cell growth, particularly in rapidly dividing cells such as cancer cells or microbes.
Result of Action
The inhibition of DHFR by 2-(2-Nitrophenyl)acetamide can lead to a decrease in DNA synthesis and cell growth . This effect is particularly pronounced in rapidly dividing cells, making the compound potentially useful as an antimicrobial or antitumor agent.
Analyse Biochimique
Biochemical Properties
The exact role of 2-(2-Nitrophenyl)acetamide in biochemical reactions is not well-documented. It can be inferred that due to its nitrophenyl group, it might interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces .
Cellular Effects
It can be hypothesized that it might influence cell function by interacting with various cellular proteins and enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-(2-Nitrophenyl)acetamide in animal models .
Metabolic Pathways
It could potentially be involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)acetamide typically involves the nitration of phenylacetamide. One common method is the reaction of phenylacetamide with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration process.
Industrial Production Methods: In an industrial setting, the production of 2-(2-Nitrophenyl)acetamide can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-nitroaniline and acetic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Various nucleophiles such as halides, alkoxides, or amines.
Hydrolysis: Sulfuric acid or sodium hydroxide.
Major Products Formed:
Reduction: 2-(2-Aminophenyl)acetamide.
Substitution: Depending on the nucleophile, products such as 2-(2-Halophenyl)acetamide or 2-(2-Alkoxyphenyl)acetamide.
Hydrolysis: 2-Nitroaniline and acetic acid.
Comparaison Avec Des Composés Similaires
2-(4-Nitrophenyl)acetamide: Similar structure but with the nitro group in the para position.
2-(2-Aminophenyl)acetamide: The nitro group is reduced to an amino group.
2-(2-Hydroxyphenyl)acetamide: The nitro group is replaced by a hydroxyl group.
Uniqueness: 2-(2-Nitrophenyl)acetamide is unique due to the presence of both the nitro and acetamide groups, which confer specific chemical reactivity and potential biological activity. The ortho position of the nitro group relative to the acetamide group also influences its chemical behavior and interactions with other molecules.
Propriétés
IUPAC Name |
2-(2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-8(11)5-6-3-1-2-4-7(6)10(12)13/h1-4H,5H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJSAZNRAKTZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299033 | |
| Record name | 2-(2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31142-60-6 | |
| Record name | NSC127675 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(2-Nitrophenyl)acetamide in the synthesis of 2-amino-indole-3-carboxamides?
A1: 2-(2-Nitrophenyl)acetamide serves as a crucial intermediate in the one-pot synthesis of 2-amino-indole-3-carboxamides []. The reaction proceeds in two main steps:
- Formation of 2-(2-Nitrophenyl)acetamide: This compound is generated through an SNAr (nucleophilic aromatic substitution) reaction between a 2-halonitrobenzene and a cyanoacetamide under basic conditions [].
- Reduction/Cyclization: Subsequent addition of hydrochloric acid, FeCl3, and Zn powder leads to the reduction of the nitro group and cyclization, ultimately forming the desired 2-amino-indole-3-carboxamide [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B184265.png)
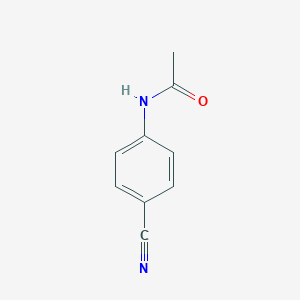
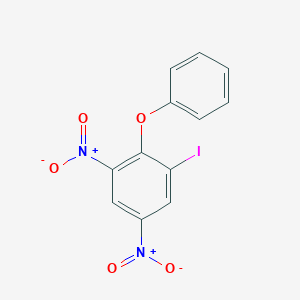
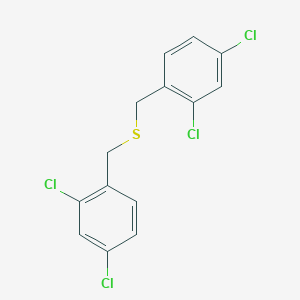
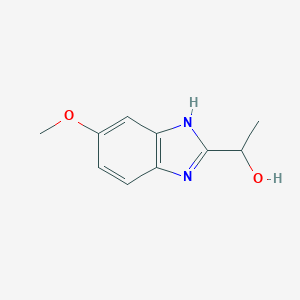

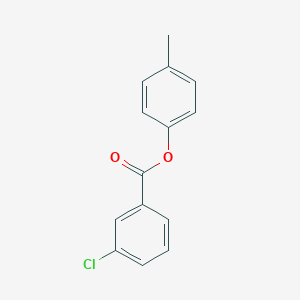

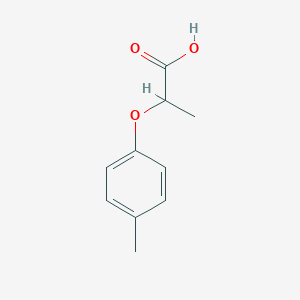
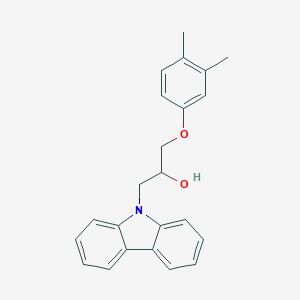

![[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone](/img/structure/B184284.png)
